(-)-Scopolamine

Description

Contextualization of (-)-Scopolamine (B92485) within Tropane (B1204802) Alkaloid Research

This compound belongs to the tropane alkaloid class of secondary metabolites, which are predominantly found in plants of the Solanaceae family, such as henbane (Hyoscyamus niger), jimson weed (Datura stramonium), and deadly nightshade (Atropa belladonna). wikipedia.orgjmp.ir These plants have a long history of use in traditional medicine and for their psychoactive properties. wikipedia.org The core chemical structure of tropane alkaloids is the tropane ring, and variations in the functional groups attached to this ring give rise to a diverse array of compounds with distinct pharmacological activities. bohrium.com

The biosynthesis of this compound in plants is a complex enzymatic process that begins with L-ornithine. wikipedia.org Key enzymes involved in this pathway include putrescine N-methyltransferase (PMT) and hyoscyamine-6β-hydroxylase (H6H), which catalyzes the final step of converting hyoscyamine (B1674123) to scopolamine (B1681570). mdpi.comnih.gov Research in this area often focuses on metabolic engineering to enhance the production of scopolamine in plant cultures, as it is a valuable pharmaceutical compound. mdpi.com For instance, overexpressing genes like pmt and h6h has been shown to significantly increase scopolamine yields in hairy root cultures of various Solanaceae species. mdpi.com

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Function | Precursor | Product |

|---|---|---|---|

| Ornithine decarboxylase | Decarboxylation | L-ornithine | Putrescine |

| Putrescine N-methyltransferase (PMT) | Methylation | Putrescine | N-methylputrescine |

| Tropinone (B130398) reductase I | Reduction | Tropinone | Tropine (B42219) |

| Hyoscyamine 6β-hydroxylase (H6H) | Epoxidation | Hyoscyamine | This compound |

Significance of this compound as a Research Probe in Neuropharmacology

This compound's primary mechanism of action is as a non-selective competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.govnih.gov There are five subtypes of muscarinic receptors (M1-M5), and this compound exhibits high affinity for these receptors, thereby blocking the action of the neurotransmitter acetylcholine. nih.govdrugbank.comguidetopharmacology.org This anticholinergic activity is the basis for its profound effects on the central and peripheral nervous systems.

In neuropharmacological research, this compound is widely used as a tool to induce a transient state of cognitive impairment in healthy subjects, often referred to as the "scopolamine model" of dementia and cognitive dysfunction. nih.govmurdoch.edu.auresearchgate.net This model is particularly valuable for studying the role of the cholinergic system in learning, memory, and attention. murdoch.edu.aunih.govresearchgate.net By inducing deficits that mimic some aspects of neurodegenerative diseases like Alzheimer's disease, researchers can test the efficacy of potential therapeutic agents designed to enhance cognitive function. nih.govcogstate.comscirp.org

Studies have shown that this compound administration impairs various cognitive domains, including the acquisition of new information, verbal and spatial learning, and vigilance. murdoch.edu.auresearchgate.net For example, it has been demonstrated to prolong the latency of the P300 event-related potential, a neurophysiological marker of cognitive processes. nih.gov Furthermore, research has explored its effects on different types of memory, revealing a greater impact on memory processes than on attention. researchgate.netnih.gov

Table 2: Effects of this compound on Cognitive Tasks in Research Settings

| Cognitive Task | Observed Effect of this compound | Reference |

|---|---|---|

| Immediate and Delayed Free Recall | Significant impairment | researchgate.net |

| Continuous Visual Recognition | Significant impairment | researchgate.net |

| Matching to Sample (Delayed) | Increased errors and reaction time | researchgate.net |

| Vigilance (Continuous Performance Test) | Impaired performance | researchgate.net |

| Spatial Learning (Morris Water Maze) | Impaired acquisition | nih.govplos.org |

Historical Evolution of Academic Inquiry into this compound Research Paradigms

The academic investigation of this compound has evolved significantly over time. Initial interest in the early 20th century stemmed from its potential use as a "truth serum" in interrogations, a line of inquiry that was ultimately abandoned due to its unreliable effects and side effects. wikipedia.org The focus then shifted towards its pharmacological properties and potential therapeutic applications.

The development of the transdermal patch for motion sickness in the 1970s marked a significant milestone in its clinical use and spurred further research into its controlled delivery and pharmacokinetics. taylorandfrancis.comnih.gov In the realm of cognitive neuroscience, the establishment of the "scopolamine model" in the latter half of the 20th century provided a robust paradigm for investigating the cholinergic hypothesis of memory and aging. murdoch.edu.au This model continues to be refined and utilized in preclinical and clinical studies to screen for new cognition-enhancing drugs. researchgate.netscirp.org

More recent research has delved into the molecular mechanisms underlying this compound's effects, exploring its interactions with different muscarinic receptor subtypes and its influence on other neurotransmitter systems, such as the 5-HT3 receptor. nih.govcam.ac.uk Additionally, advanced techniques like systems pharmacology modeling are being employed to predict the clinical outcomes of drugs in scopolamine-induced cognitive impairment trials. scirp.org The ongoing research continues to uncover the multifaceted nature of this compound and its utility as a powerful research tool.

Structure

3D Structure

Properties

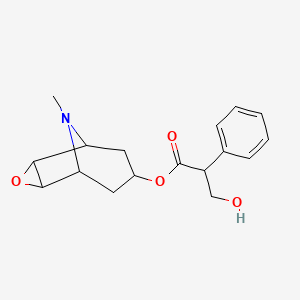

IUPAC Name |

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10/h2-6,11-16,19H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STECJAGHUSJQJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858963 | |

| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Crystals from acetone; very sol in water and alcohol; pH of 0.05 molar soln: 5.85 /Scopolamine hydrochloride/, Sol in 9.5 parts water at 15 °C; freely sol in alcohol, ether, chloroform, acetone; sparingly sol in benzene, petroleum ether, Very soluble in hot water, In water, 1.0X10+5 mg/L, temp not specified | |

| Details | Yalkowsky, S.H., He, Yan., Handbook of Aqueous Solubility Data: An Extensive Compilation of Aqueous Solubility Data for Organic Compounds Extracted from the AQUASOL dATAbASE. CRC Press LLC, Boca Raton, FL. 2003., p. 1080 | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine | |

| Details | Council of Europe, European Directorate for the Quality of Medicines. European Pharmacopoeia, 5th Ed., Supplement 5.3; Strasbourg, France, p.3519 (2005) | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Viscous liquid | |

CAS No. |

475199-31-6, 51-34-3 | |

| Record name | 9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl tropate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hyoscine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

59 °C, White powder; mp: about 80 °C; specific rotation: -14 deg at 20 °C/D (water) /N-oxide/ | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1450 | |

| Record name | SCOPOLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4074 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biosynthetic Pathways and Metabolic Engineering of Scopolamine

Elucidation of the (-)-Scopolamine (B92485) Biosynthetic Cascade in Solanaceae Plants

The biosynthesis of this compound, a tropane (B1204802) alkaloid of significant medicinal value, is a complex process primarily occurring in plants of the Solanaceae family, such as those belonging to the genera Atropa, Hyoscyamus, and Datura. nih.govmdpi.com The pathway involves a series of enzymatic reactions that convert primary metabolites into the intricate bicyclic structure of scopolamine (B1681570).

Precursor Derivation and Initial Enzymatic Steps in Tropane Alkaloid Synthesis

The journey to scopolamine begins with the diversion of amino acids from primary metabolism. mdpi.com The amino acid L-ornithine, or its precursor L-arginine, serves as the initial building block. nih.govpnas.org The first committed and often rate-limiting step in tropane alkaloid biosynthesis is the N-methylation of putrescine, which is formed from the decarboxylation of ornithine. mdpi.compnas.org This reaction is catalyzed by the enzyme putrescine N-methyltransferase (PMT), yielding N-methylputrescine. pnas.orgpnas.org

Following its formation, N-methylputrescine is oxidized by a methylputrescine oxidase (MPO) to produce 4-methylaminobutanal. mdpi.com This intermediate then spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation, a critical branching point that directs metabolites towards the synthesis of tropane alkaloids as well as nicotine (B1678760). mdpi.comnih.gov

Key Enzymatic Transformations Leading to Tropine (B42219) and Tropic Acid Moieties

The formation of the tropane ring core proceeds from the N-methyl-Δ¹-pyrrolinium cation. This cation condenses with a two-carbon unit derived from acetyl-CoA, a reaction thought to be mediated by a type III polyketide synthase, to form tropinone (B130398). mdpi.compnas.org Tropinone is a pivotal intermediate that stands at a bifurcation in the pathway. nih.gov

Two stereospecific reductases, tropinone reductase I (TR-I) and tropinone reductase II (TR-II), act on tropinone. nih.gov TR-I reduces tropinone to tropine (3α-tropanol), which is the precursor for hyoscyamine (B1674123) and subsequently scopolamine. nih.govuomustansiriyah.edu.iq In contrast, TR-II reduces tropinone to pseudotropine (3β-tropanol), leading to the biosynthesis of other alkaloids like calystegines. nih.gov

The tropic acid moiety, which esterifies with tropine to form hyoscyamine, is derived from the amino acid L-phenylalanine. uomustansiriyah.edu.iqoup.com Phenylalanine undergoes a series of transformations, including a notable intramolecular rearrangement of the side chain of phenyllactic acid, to form tropic acid. mdpi.comoup.com The esterification of tropine with a CoA-activated form of tropic acid (tropicoyl-CoA) is not direct. Instead, tropine first condenses with phenyllactoyl-CoA to form littorine (B1216117). mdpi.com Littorine then undergoes a rearrangement catalyzed by a cytochrome P450 enzyme (CYP80F1) to yield hyoscyamine. mdpi.commdpi.com

Terminal Epoxidation of Hyoscyamine to this compound: The Role of Hyoscyamine 6β-Hydroxylase (H6H)

The final and crucial steps in the biosynthesis of this compound are catalyzed by a single bifunctional enzyme, hyoscyamine 6β-hydroxylase (H6H). pnas.orgscirp.org This 2-oxoglutarate-dependent dioxygenase first hydroxylates hyoscyamine at the 6β position to form 6β-hydroxyhyoscyamine (also known as anisodamine). scirp.orgfrontiersin.org Subsequently, the same enzyme catalyzes the epoxidation of 6β-hydroxyhyoscyamine to produce this compound. scirp.orgfrontiersin.org This two-step conversion is a key regulatory point in determining the ratio of hyoscyamine to scopolamine in the plant. nih.gov

Subcellular and Tissue-Specific Localization of Biosynthetic Processes within Plants

The biosynthesis of scopolamine is highly compartmentalized, both at the tissue and subcellular levels. In most Solanaceae species, the entire biosynthetic pathway primarily takes place in the roots. nih.govpnas.org The synthesized alkaloids are then transported via the xylem to the aerial parts of the plant, such as leaves and stems, where they accumulate. nih.govmdpi.com

Within the root, specific enzymes are localized to particular cell types. For instance, both PMT and H6H have been found to be expressed specifically in the pericycle cells of the root. nih.govresearchgate.net This localization in the pericycle, a layer of cells just inside the endodermis, is thought to be important for the efficient transport of the final alkaloid products into the vascular system for translocation to the shoots. researchgate.net Other enzymes, like tropinone reductase I, have been localized to the endodermis and cortex. oup.com At the subcellular level, the pathway involves multiple compartments, including the cytosol, peroxisomes, and the endoplasmic reticulum, where cytochrome P450 enzymes are located. pnas.org

Genetic and Transcriptomic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic and transcriptomic levels, with the expression of biosynthetic genes being influenced by developmental stage, tissue type, and environmental stimuli. nih.gov

Identification and Functional Characterization of Genes Encoding Biosynthetic Enzymes (e.g., PMT, H6H)

The genes encoding several key enzymes in the scopolamine biosynthetic pathway have been identified and characterized from various Solanaceae species.

Putrescine N-methyltransferase (PMT): The pmt gene, which encodes the first committed enzyme in the pathway, has been cloned from several species, including Nicotiana tabacum, Atropa belladonna, and Hyoscyamus niger. nih.govresearchgate.net Studies have shown that PMT has evolved from spermidine (B129725) synthase, an enzyme involved in primary polyamine metabolism. mdpi.comresearchgate.net Overexpression of the pmt gene has been a common strategy in metabolic engineering efforts to increase tropane alkaloid production. nih.govnih.gov In some cases, such as in Datura metel hairy root cultures, pmt overexpression led to increased levels of both hyoscyamine and scopolamine. nih.gov However, in other species like Hyoscyamus muticus, it only increased hyoscyamine content, indicating that downstream steps were limiting. nih.gov Co-expression of pmt with h6h has proven to be a more effective strategy for boosting scopolamine yields. pnas.orgnih.gov

Hyoscyamine 6β-hydroxylase (H6H): The h6h gene encodes the bifunctional enzyme that catalyzes the final two steps leading to scopolamine. pnas.orgfrontiersin.org This gene has been isolated from several scopolamine-producing plants, including Hyoscyamus niger and Atropa belladonna. frontiersin.orgoup.com Because it controls the conversion of hyoscyamine to scopolamine, h6h is a critical target for metabolic engineering. nih.gov Overexpression of the h6h gene in hyoscyamine-rich plants like Atropa belladonna has successfully increased the scopolamine-to-hyoscyamine ratio. oup.comresearchgate.net In hairy root cultures of Hyoscyamus niger, the combined overexpression of both pmt and h6h resulted in a more than nine-fold increase in scopolamine production compared to wild-type roots, demonstrating the synergistic effect of engineering both upstream and downstream enzymes. pnas.org The expression of h6h is root-specific and has been shown to be induced by factors like methyl jasmonate, a plant stress hormone. nih.govmdpi.comresearchgate.net

Key Enzymes in this compound Biosynthesis

| Enzyme | Gene | Function | Precursor(s) | Product(s) |

|---|---|---|---|---|

| Putrescine N-methyltransferase | pmt | N-methylation of putrescine, the first committed step. pnas.orgpnas.org | Putrescine, S-adenosyl methionine | N-methylputrescine |

| Tropinone Reductase I | tr-I | Stereospecific reduction of tropinone to tropine. nih.gov | Tropinone | Tropine |

| Littorine Synthase | CYP80F1 | Rearrangement of littorine to hyoscyamine. mdpi.commdpi.com | Littorine | Hyoscyamine |

Analysis of Regulatory Elements and Transcription Factors Governing Pathway Flux

The biosynthesis of this compound, a valuable tropane alkaloid, is a complex process regulated at multiple levels, including by various transcription factors that modulate the expression of key enzymatic genes. nih.gov Understanding these regulatory networks is crucial for developing effective metabolic engineering strategies to enhance scopolamine production.

Several families of transcription factors (TFs) have been identified as key regulators of alkaloid biosynthesis, including the APETALA2/ethylene-responsive factor (AP2/ERF), basic helix-loop-helix (bHLH), and WRKY families. nih.govfrontiersin.orgresearchgate.net These TFs can act as activators or repressors by binding to specific cis-regulatory elements in the promoter regions of target genes, thereby controlling the metabolic flux towards scopolamine. frontiersin.org

Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MJ), are significant elicitors in the biosynthesis of tropane alkaloids. google.com They trigger a signaling cascade that leads to the expression of TFs, which in turn regulate the structural genes of the pathway. nih.govgoogle.com For instance, in Catharanthus roseus, the jasmonate-inducible AP2/ERF-domain transcription factor ORCA3 has been shown to upregulate several genes in the terpenoid indole (B1671886) alkaloid pathway. mdpi.com Similarly, in Nicotiana species, JA-responsive TFs from the AP2/ERF and bHLH families are known to induce the expression of genes essential for nicotine biosynthesis, a pathway that shares early steps with tropane alkaloid formation. google.com

The promoter regions of genes involved in the tropane alkaloid pathway contain specific cis-regulatory elements, such as the G-box and P-box, which are recognized by MYC2 (a bHLH TF) and ERF TFs, respectively. nih.gov The cooperative action of these TFs is often required for the robust activation of downstream biosynthetic genes. nih.gov

Recent research has focused on identifying and characterizing specific TFs that govern scopolamine production. In Dendrobium officinale, transcriptome analysis revealed that TFs from the AP2/ERF, WRKY, and MYB gene families are likely involved in regulating alkaloid biosynthesis. frontiersin.org Similarly, studies in various Solanaceae species have highlighted the role of specific TFs in controlling the expression of key enzymes like putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). plos.orgnih.gov The manipulation of these TFs represents a promising strategy for enhancing the metabolic flow towards scopolamine.

Transcriptome Profiling for Comprehensive Pathway Elucidation

Transcriptome profiling has emerged as a powerful tool for the comprehensive elucidation of the this compound biosynthetic pathway. researchgate.net By analyzing the complete set of RNA transcripts in a specific tissue or at a particular developmental stage, researchers can identify novel genes, understand regulatory networks, and pinpoint rate-limiting steps in the pathway. researchgate.netresearchgate.net

Next-generation sequencing technologies, such as RNA-Seq, have enabled deep sequencing of the transcriptomes of various scopolamine-producing plants, including Atropa belladonna, Hyoscyamus niger, and Anisodus luridus. researchgate.netresearchgate.netmdpi.com These studies have led to the near-complete elucidation of the hyoscyamine and scopolamine biosynthetic pathways. researchgate.net For instance, transcriptome analysis of A. belladonna has facilitated the identification of numerous genes involved in tropane alkaloid biosynthesis. researchgate.net

Comparative transcriptomics between high- and low-yielding strains or between different plant organs has been particularly insightful. By comparing the transcriptomes of roots (the primary site of synthesis) and leaves (a site of accumulation), researchers can identify root-specific transcripts that are likely involved in the biosynthesis. nih.govmdpi.com For example, in Datura stramonium, genes related to hyoscyamine and scopolamine biosynthesis showed significantly higher expression in the roots compared to the leaves. nih.gov

Furthermore, transcriptome analysis in response to elicitors like methyl jasmonate (MJ) has provided valuable information on the regulation of the pathway. frontiersin.orgmdpi.com Treating plants with MJ induces the expression of biosynthetic genes and transcription factors, and analyzing the resulting transcriptomic changes helps to unravel the regulatory mechanisms. frontiersin.orgnih.gov In a study on Dendrobium officinale, transcriptome sequencing after treatment with TIA precursors and MeJA revealed the upregulation of most genes in the TIA, isoquinoline (B145761) alkaloid, and tropane alkaloid biosynthesis pathways. frontiersin.org

The data generated from transcriptome profiling can be integrated with metabolomic analyses to create a more holistic view of the pathway. mdpi.com This integrated approach allows for the correlation of gene expression levels with the accumulation of specific metabolites, providing stronger evidence for gene function. mdpi.com Such analyses have been instrumental in identifying candidate genes for key enzymatic steps and have paved the way for their functional characterization. plos.org

Biotechnological Strategies for Enhanced this compound Production

Metabolic Engineering Approaches in Plant Systems

Metabolic engineering offers a powerful and promising approach to enhance the production of this compound in plant systems. jipb.netnih.gov This involves the targeted modification of metabolic pathways to increase the flux towards the desired product. mdpi.com Key strategies include the overexpression of rate-limiting enzymes, the downregulation of competing pathways, and the manipulation of precursor availability. nih.govcore.ac.uk

A primary strategy in metabolic engineering is the overexpression of genes encoding key enzymes in the scopolamine biosynthetic pathway. jipb.netnih.gov Two enzymes, in particular, have been the focus of much research: putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). nih.govpnas.org

H6H is a bifunctional enzyme that catalyzes the final two steps in scopolamine synthesis: the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and its subsequent epoxidation to scopolamine. frontiersin.orgabcbot.plresearchgate.net This enzyme is often considered a rate-limiting step, especially in plants that accumulate high levels of hyoscyamine but little scopolamine. pnas.org Overexpression of the h6h gene, typically from a high-scopolamine producer like Hyoscyamus niger, in hyoscyamine-rich species like Atropa belladonna or Hyoscyamus muticus, has successfully increased scopolamine content. pnas.orggoogle.comresearchgate.net In some cases, this has resulted in a near-complete conversion of hyoscyamine to scopolamine. nih.gov

Simultaneous overexpression of both pmt and h6h has proven to be an even more effective strategy. pnas.orgnih.gov In Hyoscyamus niger hairy root cultures, co-expression of these two genes led to a synergistic effect, resulting in a scopolamine yield that was over nine times higher than that of the wild type. pnas.org Similarly, transgenic Atropa belladonna plants overexpressing both genes showed a 7.3-fold increase in scopolamine content compared to control lines. nih.gov

Conversely, the downregulation of genes in competing pathways can also enhance scopolamine production. jipb.net For example, putrescine is a precursor not only for tropane alkaloids but also for polyamines. nih.gov Blocking the polyamine synthesis pathway could potentially redirect more putrescine towards scopolamine production. Gene silencing techniques like RNA interference (RNAi) can be employed for this purpose. frontiersin.org

Impact of Gene Overexpression on Scopolamine Production

| Plant Species | Engineered Gene(s) | Culture System | Fold Increase in Scopolamine | Reference |

|---|---|---|---|---|

| Hyoscyamus muticus | h6h | Hairy Roots | Up to 100-fold | google.com |

| Atropa belladonna | h6h | Hairy Roots | Up to 5-fold | google.com |

| Hyoscyamus niger | pmt and h6h | Hairy Roots | Over 9-fold | pnas.org |

| Atropa belladonna | pmt and h6h | Transgenic Plants | 7.3-fold | nih.gov |

The early steps of the tropane alkaloid pathway are shared with polyamine metabolism, creating a metabolic branch point where putrescine can be channeled into either pathway. mdpi.com Strategies to block or reduce the flux through the competing polyamine pathway can shunt more putrescine towards N-methylputrescine, the first committed intermediate for tropane alkaloids. mdpi.comnih.gov This can be achieved through the genetic modification of enzymes in the polyamine pathway.

Hairy root cultures, induced by the soil bacterium Agrobacterium rhizogenes, have become a highly effective platform for the in vitro production of this compound. nih.govresearchgate.net These cultures are genetically stable, exhibit fast, hormone-independent growth, and are particularly well-suited for producing secondary metabolites that are synthesized in the roots, such as tropane alkaloids. nih.govabcbot.plscielo.br

Undifferentiated plant cell cultures are often unproductive for scopolamine synthesis, likely because key biosynthetic enzymes are localized in root tissues. nih.gov Hairy root cultures, which are organized, differentiated tissues, overcome this limitation and can produce alkaloids at levels comparable to or even exceeding those of the parent plant. frontiersin.org

Hairy root cultures provide an excellent system for metabolic engineering studies. nih.govabcbot.pl They are readily amenable to genetic transformation, allowing for the overexpression of biosynthetic genes like pmt and h6h. pnas.orgd-nb.info Numerous studies have demonstrated significant increases in scopolamine production in hairy root cultures of various Solanaceae species following genetic modification. nih.govpnas.orggoogle.com For example, introducing the h6h gene into Hyoscyamus muticus hairy roots led to up to a 100-fold increase in scopolamine concentration. google.com

The productivity of hairy root cultures can be further enhanced by optimizing culture conditions in bioreactors, including factors like aeration and agitation. scielo.brscielo.br In a study using a 1.5-L bioreactor, the highest scopolamine production in Atropa belladonna hairy roots (1.59 mg/g dry weight) was achieved with specific aeration and agitation rates. scielo.brscielo.br Elicitation, the use of biotic or abiotic stressors to induce secondary metabolite production, is another strategy employed with hairy root cultures. shirazu.ac.ir For instance, bacterial elicitors like Bacillus cereus and Staphylococcus aureus have been shown to enhance scopolamine production in Datura metel hairy roots. shirazu.ac.ir

Scopolamine Production in Hairy Root Cultures

| Plant Species | Culture System/Elicitor | Key Finding | Reference |

|---|---|---|---|

| Datura metel | Elicitation with Bacillus cereus | Induced scopolamine production (0.03 g/100g DW) where none was detected in controls. | shirazu.ac.ir |

| Atropa belladonna | 1.5-L Bioreactor | Highest production (1.59 mg/g DW) at 1.25 vvm aeration and 70 rpm agitation. | scielo.brscielo.br |

| Hyoscyamus niger | Co-expression of pmt and h6h | Produced 411 mg/L scopolamine, over 9 times more than wild-type. | pnas.org |

| Hyoscyamus muticus | Overexpression of h6h | Achieved a 100-fold increase in scopolamine. | google.com |

Manipulation of Precursor Availability and Shunting Pathways

Influence of Exogenous Elicitors and Plant Growth Regulators on Biosynthesis

The biosynthesis of this compound in plants is a defense mechanism, and its production can be significantly enhanced by applying external stimuli known as elicitors. Plant growth regulators (PGRs) also play a critical role in modulating alkaloid accumulation. These strategies are often applied to in vitro cultures, such as hairy root cultures, which are known for their genetic stability and capacity for secondary metabolite production. mdpi.comfrontiersin.org

Elicitors: Elicitors are compounds that trigger defense responses in plants, often leading to an upregulation of secondary metabolite pathways.

Methyl Jasmonate (MeJA): This signaling molecule is a potent elicitor of tropane alkaloid biosynthesis. mdpi.comnih.govnih.gov Studies on Datura stramonium showed that treatment with 150 µM MeJA increased scopolamine production in both leaves and roots. mdpi.comnih.gov This increase is correlated with the enhanced expression of key biosynthetic enzyme genes, such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H). mdpi.comnih.govnih.gov

Salicylic Acid (SA): Another key defense-related signaling molecule, SA has been shown to increase scopolamine levels in adventitious root cultures of Scopolia parviflora, an effect linked to induced expression of the H6H gene. mdpi.comcapes.gov.br

Biotic Elicitors: Preparations from microorganisms can also stimulate production. In hairy root cultures of Datura metel, elicitation with bacteria like Bacillus cereus and Staphylococcus aureus was found to induce scopolamine production where none was detected in control cultures. shirazu.ac.irnih.gov

Plant Growth Regulators (PGRs): PGRs influence plant development and can be manipulated in culture to optimize for either biomass growth or secondary metabolite production.

Auxins and Cytokinins: The balance between auxins (e.g., NAA) and cytokinins (e.g., kinetin, BAP) is crucial. In Hyoscyamus aureus, specific concentrations of NAA and 2,4-D influenced callus growth and subsequent alkaloid yield. sphinxsai.com In Atropa belladonna, the application of the cytokinin BAP at 50 mg/L resulted in the highest content of scopolamine and other tropane alkaloids. ishs.org Conversely, the application of gibberellic acid significantly reduced alkaloid yields. ishs.org In transformed callus cultures of Datura stramonium, lower concentrations of the auxin 2,4-D favored the conversion of hyoscyamine to scopolamine. cas.cz

Table 3: Effects of Elicitors and PGRs on this compound Biosynthesis

| Agent | Plant/Culture System | Concentration | Observed Effect | Reference |

| Methyl Jasmonate (MeJA) | Datura stramonium | 150 µM | Increased scopolamine in leaves and roots; upregulated PMT and H6H gene expression. | mdpi.comnih.gov |

| Salicylic Acid (SA) | Scopolia parviflora adventitious roots | - | Increased scopolamine production; induced H6H expression. | mdpi.comcapes.gov.br |

| Bacillus cereus | Datura metel hairy roots | - | Induced scopolamine production (0.03 g per 100g DW after 12h). | shirazu.ac.irnih.gov |

| Benzyl amino purine (B94841) (BAP) | Atropa belladonna | 50 mg/L | Highest scopolamine content in aerial parts and roots. | ishs.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Datura stramonium transformed callus | Low concentrations | Enhanced conversion of hyoscyamine to scopolamine. | cas.cz |

Chemical Synthesis and Derivatization Methodologies of Scopolamine

Total Synthesis Approaches for (-)-Scopolamine (B92485)

The complete chemical synthesis of this compound from basic starting materials is a complex process that has been the focus of much research.

The initial total synthesis of scopolamine (B1681570) in its racemic form was accomplished by Fodor and colleagues in 1956. A major breakthrough in the field was the creation of stereoselective, or asymmetric, syntheses to produce the specific this compound enantiomer. One such significant asymmetric synthesis was reported by Yamada and his team. Their method involved an intramolecular cycloaddition of a chiral nitrone, derived from L-glutamic acid, to build the tropane (B1204802) skeleton with a high degree of stereocontrol, thereby establishing the correct absolute stereochemistry for this compound.

Another important strategy is the "nortropane-scaffold-strategy," which focuses on first creating the core nortropane ring system and then adding the required functional groups. For example, a convergent synthesis developed by Li and coworkers employed a Diels-Alder reaction between furan (B31954) and a chiral dienophile to set the stereochemistry of the tropane core early in the synthesis. A rhodium-catalyzed [4+3] cycloaddition has also been evaluated for its effectiveness in constructing the tropane core. researchgate.net

Several key intermediates have been crucial in the total synthesis of this compound. One of the most critical is scopine (B3395896), the alcohol component of the scopolamine molecule. The formation of the epoxide on the tropane ring is a pivotal step, and many synthetic pathways converge on an intermediate that can be efficiently epoxidized.

A significant intermediate is 6,7-dehydrotropine, which can be used to synthesize scopolamine and other tropane alkaloids. researchgate.netresearchgate.net Another approach has identified 6,7-dehydrotropinone as a key intermediate, synthesized through a [4+3] cyclization reaction and a Barton deoxygenation reaction. ingentaconnect.comeurekaselect.comresearchgate.net The development of efficient methods to synthesize these intermediates with high enantiomeric purity has been a primary area of research.

Optimizing reaction conditions is essential for making the total synthesis of this compound a feasible production method. Researchers have concentrated on enhancing the efficiency of crucial steps, such as the epoxidation of the tropane ring. The use of specific oxidizing agents, like m-chloroperoxybenzoic acid (m-CPBA), has been explored to improve the yield and stereoselectivity of this epoxidation.

For the esterification of scopine with tropic acid, various coupling agents have been studied to maximize yield and reduce side reactions. While dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) are frequently used, new reagents are continuously being developed to enhance the efficiency of this final step. Additionally, purification techniques such as chromatography and crystallization are optimized at every stage to guarantee the high purity of the final product. jppres.com

Identification and Utilization of Key Synthetic Intermediates

Semi-Synthetic Transformations of Related Alkaloids

Hyoscyamine (B1674123), an isomer of atropine (B194438), is structurally very similar to scopolamine and serves as a common starting material for its semi-synthesis. researchgate.net The main structural difference is the presence of an epoxide ring in scopolamine. Therefore, the conversion of hyoscyamine to scopolamine involves the stereoselective epoxidation of the tropane ring. nih.gov

This transformation is a multi-step process. The ester group of hyoscyamine may first be protected. Then, an epoxidation reaction is performed. A common technique involves creating a bromohydrin intermediate, which is then treated with a base to induce ring closure and form the epoxide. The stereochemistry of the epoxide is crucial, and reaction conditions are meticulously controlled to favor the formation of the desired isomer. Finally, any protecting groups are removed to yield this compound.

Enzymatic and biotransformation methods present a promising alternative to conventional chemical synthesis, often providing high selectivity and milder reaction conditions. bloomtechz.com A key enzyme in the biosynthesis of scopolamine in plants is hyoscyamine 6β-hydroxylase (H6H). d-nb.infonih.gov This enzyme facilitates the final two steps in the conversion of hyoscyamine to scopolamine: the hydroxylation of hyoscyamine to 6β-hydroxyhyoscyamine and its subsequent epoxidation to scopolamine. nih.govcore.ac.uk

Researchers have successfully cloned the H6H gene from various plants, including Hyoscyamus niger, and expressed it in microbial hosts like Escherichia coli and Saccharomyces cerevisiae. nih.govmdpi.com This has enabled the development of biotransformation processes where hyoscyamine is converted to scopolamine using these engineered microorganisms. researchgate.netnih.gov This method avoids the use of harsh chemical reagents and can result in high yields of the desired product. mdpi.com Further research is aimed at optimizing fermentation conditions and improving the efficiency of the enzymatic conversion to make this a more economically competitive approach. mdpi.comnih.gov

Derivatization Strategies for the Development of Analogues for Receptor Probes

The structural scaffold of this compound, a potent, non-selective antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs), serves as a valuable starting point for the chemical synthesis of specialized analogues designed as receptor probes. researchgate.netresearchgate.net These probes are indispensable tools in pharmacology and neuroscience for identifying, quantifying, and characterizing muscarinic receptors in various tissues and for in vivo imaging. Derivatization strategies primarily focus on three main areas: modification of the scopine ring system, alteration of the tropic acid side chain, and the introduction of reporter groups such as radioisotopes or fluorescent tags.

A primary objective in developing these analogues is to create molecules that retain high affinity for mAChRs while incorporating features suitable for specific experimental applications, such as radioligand binding assays or non-invasive imaging techniques like Positron Emission Tomography (PET).

Modification of the Scopine Moiety

One of the most common derivatization strategies involves the modification of the tertiary amine in the scopine bicyclic system.

N-Alkylation: The synthesis of quaternary ammonium (B1175870) derivatives is a well-established method. The introduction of an alkyl group, such as a methyl group, to the nitrogen atom results in a positively charged molecule. A prominent example is N-methylscopolamine, which is frequently radiolabeled with tritium (B154650) ([³H]) to produce [³H]-N-methylscopolamine. nih.gov Due to its positive charge, it does not readily cross the blood-brain barrier, making it an ideal probe for quantifying peripheral mAChRs and for use in in vitro competitive binding assays to determine the affinity of other compounds. nih.gov Another example is N-butylscopolamine, a derivative created to minimize central nervous system side effects by limiting its ability to cross the blood-brain barrier. nih.gov

Modification of the Tropic Acid Moiety

Alterations to the tropic acid portion of this compound allow for the fine-tuning of the analogue's pharmacological properties and the introduction of functional groups for labeling.

Substitution on the Phenyl Group: Introducing substituents onto the phenyl ring of the tropic acid moiety can enhance metabolic stability or create attachment points for radiolabels. For instance, the introduction of fluorine atoms can lead to analogues with altered binding affinities and pharmacokinetic profiles. acs.orgacs.org The use of a fluorine-18 (B77423) (¹⁸F) isotope, a positron emitter, transforms the analogue into a probe for PET imaging. researchgate.net

Modification of the Hydroxyl Group: The hydroxyl group on the tropic acid side chain can be replaced with other chemical groups, such as chlorine, bromine, or an azide (B81097) group, to modify the molecule's charge distribution, lipophilicity, and duration of action. acs.org

Radiolabeling for In Vivo Imaging Probes

A significant application of scopolamine derivatization is the creation of radiotracers for PET and Single Photon Emission Computed Tomography (SPECT) to visualize and study muscarinic receptors in the living brain.

Carbon-11 Labeling: [¹¹C]Scopolamine is a well-known PET tracer for imaging brain mAChRs. acs.org Its synthesis typically involves the N-alkylation of desmethyl-scopolamine with a ¹¹C-labeled methylating agent, such as [¹¹C]methyl iodide. Following intravenous administration, [¹¹C]scopolamine crosses the blood-brain barrier and binds to mAChRs. PET scans can then map the distribution and density of these receptors. acs.orgnih.gov While effective, the distribution of [¹¹C]scopolamine at later time points may not perfectly align with known receptor patterns, which has somewhat limited its clinical use. acs.org

Iodine-123 Labeling: For SPECT imaging, analogues suitable for iodination have been developed. While not a direct derivative of scopolamine, the development of radioiodinated probes for mAChRs, such as (R,S)-4-[¹²³I]IQNB, highlights the strategies used. acs.org These approaches often involve synthesizing a precursor molecule that can be readily iodinated.

The derivatization of this compound has yielded a range of powerful molecular probes. These tools have been instrumental in advancing the understanding of the cholinergic system, enabling detailed in vitro characterization of muscarinic receptor subtypes and in vivo visualization of their distribution and function in the central nervous system.

Data Tables

Table 1: Selected this compound Derivatives and Their Applications as Receptor Probes

| Derivative Name | Modification Strategy | Application | Key Findings |

|---|---|---|---|

| [³H]-N-methylscopolamine | N-methylation of the scopine moiety and tritiation. | In vitro competitive binding assays. nih.gov | Standard radioligand for determining the binding affinity of unlabelled drugs at various muscarinic receptor subtypes. researchgate.netnih.gov |

| N-butylscopolamine | N-butylation of the scopine moiety. | Peripheral mAChR antagonist. nih.gov | Reduced ability to cross the blood-brain barrier, minimizing central nervous system effects. nih.gov |

| [¹¹C]Scopolamine | N-methylation using [¹¹C]methyl iodide. | In vivo PET imaging of brain mAChRs. acs.orgnih.gov | Allows for non-invasive mapping of muscarinic receptor distribution in the human brain. acs.org |

| Fluorine-containing analogues | Substitution on the tropic acid phenyl ring. | Potential PET imaging agents and selective antagonists. acs.orgacs.org | Can exhibit altered metabolic stability and receptor binding affinity; S-3a analogue shows antagonism at M1 receptors. acs.orgacs.org |

Table 2: Binding Affinities (Ki) of this compound at Human Muscarinic Receptor Subtypes

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

|---|---|---|---|---|---|

| This compound | ~0.83 researchgate.net | ~1.3 researchgate.net | ~1.1 researchgate.net | ~1.1 researchgate.net | ~1.3 researchgate.net |

| (±)-Scopolamine | 7.25 (muscarinic receptor) medchemexpress.com | - | - | - | - |

Note: Data is compiled from competitive binding assays, often using [³H]-N-methylscopolamine as the radioligand. Values can vary slightly between studies based on experimental conditions.

Molecular Pharmacology and Receptor Interaction Mechanisms of Scopolamine

(-)-Scopolamine (B92485) as a Muscarinic Acetylcholine (B1216132) Receptor (mAChR) Antagonist

This compound, also known as hyoscine, is a tropane (B1204802) alkaloid that functions as a prototypical antagonist of muscarinic acetylcholine receptors (mAChRs). Its pharmacological profile is defined by its interaction with these G protein-coupled receptors, which are integral to the function of the central and peripheral nervous systems. By blocking the action of the endogenous neurotransmitter acetylcholine, this compound modulates a wide range of physiological processes.

Characterization of Non-Selective Competitive Binding Affinities to mAChR Subtypes (M1-M5)

This compound is recognized as a non-selective antagonist, demonstrating high affinity across all five subtypes of muscarinic receptors (M1, M2, M3, M4, and M5). This lack of selectivity means it binds potently to each receptor subtype without a strong preference for any single one. The binding affinity is commonly expressed by the equilibrium dissociation constant (Ki), where a lower value signifies a higher affinity. Studies have consistently shown that this compound binds to all mAChR subtypes with Ki values in the nanomolar (nM) range.

Radioligand binding assays, often using [3H]N-methyl-scopolamine, have been employed to determine these affinities in tissues expressing cloned human muscarinic receptors. While slight variations exist between studies, the data confirm the high-potency, non-selective nature of this compound's binding.

Table 1: Binding Affinities (Ki) of this compound for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 0.83 |

| M2 | 5.3 |

| M3 | 0.34 |

| M4 | 0.38 |

| M5 | 0.34 |

This table presents a compilation of Ki values from different studies to illustrate the nanomolar affinity of this compound across the five mAChR subtypes.

Mechanisms of Competitive Inhibition at the Orthosteric Binding Site

The primary mechanism of action for this compound is competitive antagonism at the orthosteric binding site of the mAChRs. This site is highly conserved across the mAChR family and is the same location where acetylcholine binds to activate the receptor. By physically occupying this pocket, this compound prevents acetylcholine from binding and initiating the intracellular signaling cascades.

This inhibition is reversible and surmountable, meaning it can be overcome by a sufficient increase in the concentration of the agonist, acetylcholine. This compound binds to the receptor and stabilizes it in an inactive conformation without eliciting a functional response, which is the hallmark of a pure antagonist.

Exploration of Potential Allosteric Modulation and Receptor Dynamics

While this compound's principal interaction is orthosteric, the broader field of muscarinic pharmacology includes the concept of allosteric modulation. Allosteric sites are topographically distinct from the orthosteric binding pocket and are less conserved across receptor subtypes. Ligands that bind to these sites can modify the affinity or efficacy of orthosteric ligands like acetylcholine or this compound.

There is no strong evidence to suggest that this compound itself is an allosteric modulator. Instead, research has focused on discovering allosteric modulators that can confer subtype selectivity upon non-selective orthosteric ligands like this compound. For example, a positive allosteric modulator (PAM) for the M2 receptor was found to enhance the binding of N-methyl-scopolamine and scopolamine (B1681570) specifically at the M2 subtype, slowing its dissociation rate by 50-fold and thereby introducing functional selectivity. Such findings highlight a strategy to refine the pharmacological actions of potent but non-selective drugs.

Modulation of Neurotransmitter Systems by this compound

Cholinergic System Interactions

As a direct antagonist of mAChRs, the most significant impact of this compound is on the cholinergic system, where acetylcholine is the primary neurotransmitter.

This compound profoundly disrupts cholinergic neurotransmission throughout the body.

Central Nervous System (CNS): In the brain, cholinergic signaling is fundamental for cognitive processes, including memory and learning. By blocking mAChRs, particularly the M1 subtype prevalent in the hippocampus and cerebral cortex, this compound impairs these functions. This effect is so reliable that scopolamine is frequently used in research to create a model of cognitive impairment. Furthermore, mAChRs are located on presynaptic terminals where they act as autoreceptors (predominantly M2 subtype) to inhibit further acetylcholine release. By blocking these autoreceptors, this compound can interrupt this negative feedback loop, which may lead to a paradoxical increase in acetylcholine release in the synaptic cleft.

Peripheral Nervous System (PNS): In the periphery, this compound primarily affects the parasympathetic nervous system, which relies on acetylcholine to mediate its "rest-and-digest" functions.

Investigations into Potential Interactions with Nicotinic Acetylcholine Receptors

While this compound is primarily recognized as a non-selective muscarinic receptor antagonist, its interaction with nicotinic acetylcholine receptors (nAChRs) has also been a subject of investigation. wikipedia.orgplos.org Generally, this compound demonstrates high selectivity for muscarinic receptors. plos.orgdrugbank.com However, some studies have reported that at high doses, it can also block nAChRs. plos.orgpdr.net

Research using in vivo models has shown that this compound administration can modulate the levels of certain nAChR subunits. In a study involving C57BL/6J mice, systemic administration of this compound led to significantly higher hippocampal levels of the nicotinic alpha 7 (Nic7) receptor complex. researchgate.netnih.govplos.org Specifically, Nic7 levels were increased in both trained and untrained mice treated with scopolamine compared to their vehicle-treated counterparts. nih.gov Furthermore, scopolamine-treated trained mice exhibited higher Nic7 levels than scopolamine-treated untrained mice. plos.orgnih.gov For the nicotinic alpha 4 (Nic4) receptor, while a trend towards an increase was observed in scopolamine-treated groups, the differences were not statistically significant. plos.orgnih.gov

Conversely, studies in myenteric neurons from the guinea pig small intestine have explored the mechanism of interaction. In this system, acetylcholine (ACh) activates both nAChRs and muscarinic receptors. physiology.org The muscarinic receptor antagonist scopolamine was found to decrease the desensitization of nAChRs caused by ACh. physiology.org However, scopolamine did not affect the desensitization induced by nicotine (B1678760), which exclusively activates nAChRs. physiology.org This suggests that scopolamine's effect on nAChR desensitization is not due to a direct interaction with the nicotinic receptor itself but is mediated through its blockade of muscarinic receptors. physiology.org This highlights a functional coupling between muscarinic and nicotinic receptors, where muscarinic receptor activation modulates the properties of nAChRs. physiology.org

Table 1: Effect of this compound on Nicotinic Acetylcholine Receptor Subunit Levels in Mouse Hippocampus

| Receptor Subunit | Treatment Group | Outcome |

|---|---|---|

| Nicotinic alpha 7 (Nic7) | Scopolamine-treated (trained & untrained) vs. Vehicle-treated | Significantly higher levels in scopolamine groups. plos.orgnih.gov |

| Scopolamine-treated (trained) vs. Scopolamine-treated (untrained) | Increased levels in trained mice. plos.orgnih.gov | |

| Nicotinic alpha 4 (Nic4) | Scopolamine-treated vs. Vehicle-treated | No significant difference, though a trend was observed. plos.orgnih.gov |

Glutamatergic System Modulation

This compound's influence extends to the glutamatergic system, primarily through indirect mechanisms that modulate N-methyl-D-aspartate (NMDA) receptor-mediated processes and glutamate (B1630785) release.

Studies have demonstrated that this compound administration can alter the levels and function of NMDA receptors, which are crucial for learning and memory. nih.govnih.gov In mice, scopolamine treatment was found to increase the hippocampal levels of the NR1 subunit of the NMDA receptor complex. plos.orgresearchgate.netnih.gov Specifically, NR1 complex levels were significantly elevated in scopolamine-treated trained animals compared to vehicle-treated trained animals. plos.org This suggests a potential compensatory response to the cholinergic blockade.

The interaction between the cholinergic and glutamatergic systems is further supported by findings that blocking muscarinic receptors with scopolamine can reduce the messenger RNA (mRNA) concentrations for NMDA receptor subtypes NR1 and NR2A in the rat brain. nih.gov Moreover, scopolamine has been shown to protect hippocampal neurons from glutamate-mediated neurotoxicity in vitro. nih.gov Some research suggests that the rapid antidepressant effects of scopolamine may be linked to its ability to cause a transient burst of glutamate in the medial prefrontal cortex (mPFC). nih.govbbrfoundation.org This is thought to occur through the blockade of M1 muscarinic receptors on GABAergic interneurons, leading to their disinhibition and a subsequent surge in glutamate transmission. nih.govnih.gov

This compound can inhibit the release of glutamate that is mediated by acetylcholine. wikipedia.org In the hippocampus, acetylcholine projections play a vital role in long-term potentiation, and scopolamine inhibits these projections. wikipedia.org This leads to an inhibition of cholinergic-mediated glutamate release in hippocampal neurons. wikipedia.org This action is believed to be a key part of the mechanism through which scopolamine impacts cognitive functions. wikipedia.org Furthermore, studies investigating the antidepressant-like effects of scopolamine have shown that it increases extracellular glutamate in the medial prefrontal cortex. nih.gov This increase is thought to result from the blockade of muscarinic receptors on GABAergic interneurons, which in turn disinhibits pyramidal neurons and leads to a burst of glutamate release. nih.govnih.gov

Table 2: Summary of this compound's Effects on the Glutamatergic System

| Mechanism | Brain Region | Observed Effect |

|---|---|---|

| NMDA Receptor Modulation | Hippocampus | Increased levels of the NR1 subunit. plos.orgresearchgate.netnih.gov |

| Rat Brain | Reduced mRNA for NR1 and NR2A subunits. nih.gov | |

| Glutamate Release | Hippocampus | Inhibition of cholinergic-mediated glutamate release. wikipedia.org |

| Medial Prefrontal Cortex | Increased extracellular glutamate via disinhibition of GABAergic interneurons. nih.govnih.gov |

Indirect Effects on N-methyl-D-aspartate (NMDA) Receptor-Mediated Processes

Dopaminergic System Interactions

This compound also interacts with the dopaminergic system, influencing dopamine (B1211576) release and engaging with dopamine receptor subtypes.

This compound can increase dopamine release by blocking inhibitory muscarinic autoreceptors, specifically the M2 and M4 subtypes. researchgate.netnih.gov These autoreceptors are located on cholinergic and dopaminergic presynaptic neurons, and their activation typically reduces the release of acetylcholine and, subsequently, dopamine. researchgate.netnih.govareeo.ac.ir By blocking these M2/M4 autoreceptors, scopolamine prevents this negative feedback, leading to a disinhibition of cholinergic transmission and an subsequent increase in dopamine levels in areas like the striatum. researchgate.netnih.gov

Studies have shown that scopolamine's blockade of M2 muscarinic autoreceptors in the mesopontine nuclei can elevate acetylcholine levels in the ventral tegmental area (VTA) and substantia nigra (SN), leading to an increase in striatal dopamine. researchgate.net Similarly, local infusion of scopolamine into the pedunculopontine tegmental nucleus (PPT) was found to increase the number of active dopamine neurons in the substantia nigra, likely by blocking inhibitory muscarinic autoreceptors on PPT cholinergic cells. nih.gov This action increases acetylcholine release in the SN, thereby activating quiescent dopamine neurons. nih.gov In the nucleus accumbens, M2/M4 receptor activation has been shown to depress dopamine release, an effect that is reversed by scopolamine. pnas.org

Both D1 and D2 dopamine receptors are implicated in the cognitive and behavioral effects induced by this compound. Research indicates that the stimulation of D1 receptors often follows an inverted U-shaped dose-response curve, where both insufficient and excessive dopamine can impair memory. nih.govareeo.ac.ir Therefore, the scopolamine-induced increase in dopamine can contribute to cognitive deficits through its action on D1 receptors. nih.govareeo.ac.ir

Interestingly, the cognitive impairments caused by scopolamine can be modulated by dopamine receptor antagonists. One study found that the D1 antagonist SCH 23390 could reverse the choice accuracy deficits induced by scopolamine in a radial-arm maze task in rats. nih.gov This suggests that blockade of D1 receptors can counteract the amnestic effects of muscarinic blockade. nih.gov In contrast, the D2 antagonist raclopride (B1662589) did not show a similar effect in that particular study. nih.gov However, another study found that the D1 agonist SKF 38393 also alleviated the scopolamine-induced choice accuracy deficit, while the D2 agonist quinpirole (B1680403) did not significantly alter it. duke.edu In rats with scopolamine-induced amnesia, a decrease in the density of D1 receptors and an increase in D3 receptors were observed. researchgate.net

Table 3: Interaction of this compound with Dopamine Receptor Subtypes

| Dopamine Receptor | Interacting Compound | Task/Model | Finding |

|---|---|---|---|

| D1 | SCH 23390 (D1 antagonist) | Radial-arm maze (rats) | Reversed scopolamine-induced choice accuracy deficit. nih.gov |

| D2 | Raclopride (D2 antagonist) | Radial-arm maze (rats) | No significant effect on scopolamine-induced deficit in the studied doses. nih.gov |

| D1 | SKF 38393 (D1 agonist) | Radial-arm maze (rats) | Alleviated scopolamine-induced choice accuracy deficit. duke.edu |

| D2 | Quinpirole (D2 agonist) | Radial-arm maze (rats) | Did not significantly alter scopolamine's effect on choice accuracy. duke.edu |

| D1 | This compound | Scopolamine-induced amnesia (rats) | Decreased density of D1 receptors. researchgate.net |

| D3 | This compound | Scopolamine-induced amnesia (rats) | Increased density of D3 receptors. researchgate.net |

Serotonergic System Modulation

Differential Roles of Serotonin Receptor Subtypes (e.g., 5-HT2A, 5-HT3, 5-HT4, 5-HT6) in Response to this compound

The modulation of the serotonergic system by this compound is not uniform across all receptor subtypes. Instead, specific 5-HT receptors have distinct and sometimes opposing roles in the context of scopolamine's effects.

5-HT2A Receptors: Activation of 5-HT2A receptors is known to enhance long-term potentiation (LTP), a crucial process for memory formation. nih.gov These receptors influence memory function by affecting calcium transport through a mechanism involving the activation of phospholipase C, which leads to an increase in intracellular calcium and the activation of calcineurin. nih.gov

5-HT3 Receptors: this compound acts as a competitive antagonist at 5-HT3 receptors. nih.govresearchgate.net This inhibition is reversible, with studies on 5-HT3A receptors expressed in Xenopus oocytes and HEK293 cells showing an IC50 of 2.09 μM for scopolamine. nih.govxenbase.org The antagonism at this receptor is significant because 5-HT3 receptor antagonists are known to reverse cognitive deficits induced by scopolamine. nih.gov This effect is thought to occur through the inhibition of presynaptic 5-HT3 receptors that modulate the release of other neurotransmitters like acetylcholine, dopamine, and GABA. nih.gov High doses of scopolamine (greater than 2 mg/kg) have been reported to inhibit 5-HT3 receptors. kuleuven.be

5-HT4 Receptors: The activation of 5-HT4 receptors has been shown to improve learning and memory. cambridge.org Agonists of the 5-HT4 receptor can counteract the memory deficits induced by scopolamine. cambridge.orgplos.org Conversely, the absence of 5-HT4 receptors appears to increase the sensitivity to scopolamine-induced memory impairments. plos.org This suggests that the 5-HT4 receptor plays a role in mitigating the cognitive effects of cholinergic blockade.

5-HT6 Receptors: Antagonism of 5-HT6 receptors has been demonstrated to improve cognitive performance and reverse the amnesia caused by scopolamine. nih.govnih.gov The selective 5-HT6 receptor antagonist SB-271046 has been shown to reverse scopolamine-induced deficits in memory consolidation. nih.gov This suggests that the interaction between the cholinergic system and 5-HT6 receptors is particularly important for working memory and aversive learning. nih.gov

Histaminergic System Considerations

The histaminergic system is another key player in the central nervous system that interacts with this compound. Histamine is involved in various physiological processes, including the regulation of acetylcholine release, which is pertinent to the actions of scopolamine. nih.gov

Potential Interactions with Histamine H1 and H3 Receptors

Histamine H3 Receptors: Histamine H3 receptor antagonists have been shown to prevent the amnesia induced by scopolamine. nih.govnih.gov These antagonists can improve cognitive performance in animal models where deficits are induced by scopolamine. nih.govcapes.gov.br This suggests that blocking H3 receptors can counteract the cognitive impairment caused by the cholinergic blockade of scopolamine, pointing to a therapeutic potential for H3 receptor antagonists in conditions associated with cholinergic dysfunction. nih.gov

GABAergic System Cross-Talk and Functional Interactions with this compound

The GABAergic system, the primary inhibitory neurotransmitter system in the brain, has significant cross-talk with the cholinergic system and is functionally influenced by this compound.

One of the key mechanisms underlying the effects of this compound involves the disinhibition of pyramidal neurons through the blockade of muscarinic receptors on GABAergic interneurons. nih.gov Specifically, this compound blocks M1 muscarinic receptors on these interneurons, which leads to a decrease in intracellular calcium levels. nih.gov This reduction in calcium influx diminishes the release of GABA into the synapse. nih.gov

The subsequent decrease in GABAergic inhibition of glutamatergic neurons results in their disinhibition, leading to an increase in glutamate transmission. nih.govnih.gov This glutamate surge is thought to be a critical step in the rapid antidepressant-like effects of scopolamine. nih.govnih.gov Studies have shown that the antidepressant-like effects of scopolamine are mediated by GABA interneurons in the medial prefrontal cortex. nih.govresearchgate.net Furthermore, there is evidence of interaction between cholinergic, GABAergic, and substance P systems in modulating memory retention. bohrium.com

Intracellular Signaling Pathways and Cellular Responses

The pharmacological effects of this compound are rooted in its ability to modulate intracellular signaling pathways, primarily through its antagonism of muscarinic acetylcholine receptors.

G-Protein Coupled Receptor Signaling Cascades Activated by this compound Antagonism

This compound, as a non-selective muscarinic receptor antagonist, inhibits the signaling of all five muscarinic receptor subtypes (M1-M5), which are G-protein coupled receptors (GPCRs). nih.govnih.gov These receptors are coupled to different G-proteins and thus initiate distinct downstream signaling cascades.

M1, M3, and M5 Receptors (Gq-coupled): These receptors are coupled to Gq proteins. nih.govmdpi.com Activation of these receptors normally stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govrupress.org IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). nih.govmdpi.com By antagonizing these receptors, this compound blocks this cascade.

M2 and M4 Receptors (Gi/o-coupled): These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity. nih.govmdpi.com By blocking M2 and M4 receptors, this compound can lead to a disinhibition of the cAMP-PKA pathway. nih.gov

A significant consequence of this compound's antagonism, particularly at M1 receptors on GABAergic interneurons, is the modulation of the mTORC1 signaling pathway. nih.govnih.gov The blockade of these receptors leads to increased glutamate transmission, which in turn activates signaling pathways that converge on mTORC1. nih.gov Activation of mTORC1 signaling is associated with increased synaptogenesis and is considered a key factor in the rapid antidepressant effects of scopolamine. nih.gov This cascade involves the phosphorylation of upstream kinases like Akt and downstream effectors such as S6K. nih.gov Furthermore, the antidepressant-like effects of scopolamine have been linked to the activation of the mTORC1-BDNF signaling pathway. frontiersin.org

Effects on Cell Membrane Potential and Ion Channel Activity

This compound, a non-selective muscarinic acetylcholine receptor (mAChR) antagonist, influences cell membrane potential and ion channel activity primarily through its interaction with these receptors. drugbank.comwikipedia.org Muscarinic receptors are G-protein coupled receptors that, upon activation by acetylcholine, can modulate various ion channels, leading to changes in neuronal excitability. drugbank.com By blocking these receptors, this compound prevents these downstream effects.

One of the key mechanisms involves the M-current, a low-threshold, non-inactivating potassium current mediated by Kv7 channels. frontiersin.org Acetylcholine typically inhibits the M-current, leading to membrane depolarization and increased neuronal firing. frontiersin.org By antagonizing muscarinic receptors, this compound prevents this inhibition, thereby enhancing the M-current, which can lead to hyperpolarization and reduced neuronal activity. frontiersin.org This effect is thought to contribute to the compound's impact on cellular activity. frontiersin.org

Studies have also indicated that this compound can directly affect ion channels independent of muscarinic receptors. Research on N1E-115 neuroblastoma cells showed that this compound induced depolarization and a decrease in cell input resistance, suggesting an increased membrane permeability to sodium and potassium ions. nih.gov This effect was not blocked by the muscarinic agonist carbachol, indicating a non-muscarinic mechanism of action. nih.gov

Furthermore, this compound has been shown to block slow inhibitory postsynaptic potentials (IPSPs) mediated by muscarinic receptors in certain neurons. researchgate.net These slow IPSPs are often due to the modulation of potassium channels. By antagonizing the muscarinic receptors, this compound prevents the hyperpolarization associated with these IPSPs. researchgate.net

In the context of specific ion channels, this compound's influence extends to those involved in calcium signaling. For instance, it has been observed to affect TRPM2 and TRPV1 channels, which are implicated in calcium influx and oxidative stress, particularly in aged models. nih.gov By modulating these channels, this compound can influence intracellular calcium concentrations, which has downstream effects on cellular processes like apoptosis. nih.gov Additionally, there is evidence that this compound can inhibit 5-HT3 receptors, which are ligand-gated ion channels, although at micromolar concentrations, which is higher than its affinity for muscarinic receptors. nih.gov

Modulation of Neuronal Plasticity Mechanisms, including Long-Term Potentiation (LTP)

This compound significantly modulates neuronal plasticity, with a pronounced impact on long-term potentiation (LTP), a cellular mechanism widely considered to be a basis for learning and memory. taylorfrancis.com LTP involves a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. taylorfrancis.com The role of this compound in this process is primarily mediated through its antagonism of muscarinic acetylcholine receptors (mAChRs), which are crucial for inducing and modulating synaptic plasticity. physiology.orgresearchgate.net

The activation of mAChRs, particularly the M1 subtype, is generally associated with the facilitation of LTP. researchgate.netfrontiersin.org By blocking these receptors, this compound impairs the induction of LTP in various brain regions, most notably the hippocampus, a key area for memory formation. wikipedia.orgfrontiersin.org This impairment is a cornerstone of the scopolamine-induced amnesia model used in research. frontiersin.org

The mechanisms by which this compound affects LTP are multifaceted:

Inhibition of Cholinergic-Mediated Glutamate Release: Acetylcholine, acting through muscarinic receptors, can enhance the release of glutamate, a primary excitatory neurotransmitter essential for LTP induction. This compound's blockade of these receptors inhibits this glutamate release in hippocampal neurons. wikipedia.org

Modulation of Postsynaptic Signaling Cascades: Muscarinic receptor activation triggers intracellular signaling pathways that are critical for LTP. For instance, M1 receptor activation can lead to calcium influx from internal stores, which is a key step in some forms of LTP. researchgate.net By blocking these receptors, this compound disrupts these essential signaling events.

Influence on other Neurotransmitter Systems: The cholinergic system interacts with other neurotransmitter systems that are also involved in LTP. For instance, this compound's effects can indirectly influence the dopaminergic and serotonergic systems, which also play roles in modulating synaptic plasticity. nih.gov

Recent studies have also highlighted that this compound's impact on neuronal plasticity involves alterations in the expression of key proteins. It has been shown to lower the expression of brain-derived neurotrophic factor (BDNF), a neurotrophin vital for synaptic plasticity and memory formation. frontiersin.orgacs.org

Alterations in Cellular Gene Expression and Protein Synthesis Profiles

This compound administration leads to significant alterations in gene expression and protein synthesis, particularly in brain regions critical for learning and memory, such as the hippocampus. nih.govnih.gov These molecular changes are believed to be a fundamental part of the mechanism underlying its cognitive effects.

Studies using microarray and RNA sequencing have revealed that this compound influences a broad spectrum of genes. nih.govnih.gov These are not limited to those directly involved in muscarinic receptor signaling but also include genes associated with:

Synaptic Plasticity: Genes such as BDNF (Brain-Derived Neurotrophic Factor) and Arc (Activity-regulated cytoskeleton-associated protein), which are crucial for synaptic plasticity and memory consolidation, are often downregulated by scopolamine. plos.orgnih.gov Similarly, genes involved in cholinergic function like mACR1 and synaptic plasticity markers like GAP43 and SYP have shown reduced expression. researchgate.net

Apoptosis and Cell Differentiation: Research has identified that scopolamine can affect genes related to programmed cell death and cellular development. nih.gov

Cytoskeleton Reconstruction and Protein Trafficking: Changes in the expression of genes involved in maintaining cellular structure and transporting proteins have also been observed. nih.gov

Inflammation: In some models, scopolamine has been shown to upregulate genes associated with immune and inflammatory responses. nih.govsemanticscholar.org

Furthermore, this compound has been found to act as an epigenetic modulator. It can up-regulate the expression of DNA methyltransferases (like DNMT1) and histone deacetylases (like HDAC2). nih.gov This leads to epigenetic modifications, such as increased DNA methylation and histone deacetylation, at the promoters of memory-related genes like BDNF and Arc, ultimately repressing their expression and contributing to memory impairment. nih.gov

In terms of protein synthesis, this compound has been shown to rapidly increase the signaling of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). nih.gov The mTORC1 pathway is a key regulator of protein synthesis, and its activation by scopolamine leads to an increase in the translation of synaptic proteins. nih.gov This seemingly paradoxical effect, an increase in synaptic protein synthesis in the context of cognitive impairment, suggests a complex regulatory role. It is hypothesized that this may be a compensatory response or part of a homeostatic mechanism. nih.gov

Single-nucleus RNA sequencing has provided a more granular view of these changes. For example, in a dry eye disease model induced by scopolamine, significant alterations in the gene expression profiles of various lacrimal gland cell types were observed, including a downregulation of genes associated with secretion in acinar cells and an upregulation of genes related to mRNA processing and muscle system processes in other cell types. arvojournals.org

Computational and Structural Biology Approaches in this compound-Receptor Research

Molecular Docking and Ligand-Receptor Dynamics Simulations